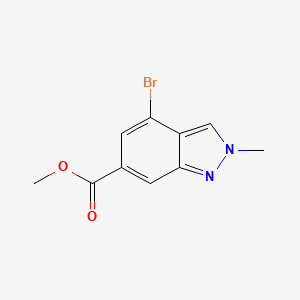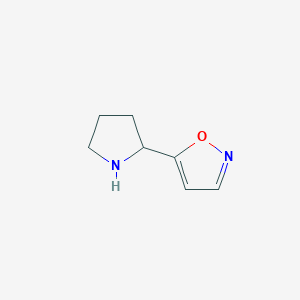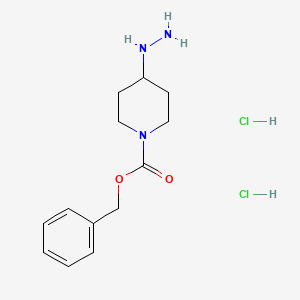
3-(3,4-Dichlorophenoxyl)propan-1-amine
Vue d'ensemble
Description
3-(3,4-Dichlorophenoxyl)propan-1-amine, also known as 3,4-DCPPA, is a chemical compound that is widely used in scientific research, specifically in the field of pharmacology. It is a member of the phenoxypropane family and is composed of three parts, a phenoxy group, a chlorine group, and an amine group. 3,4-DCPPA is known to have a wide range of biological activities, including anti-inflammatory, anti-bacterial, and anti-tumor properties. In addition, 3,4-DCPPA is also known to have an effect on the nervous system and can be used to study the effects of certain drugs on the body.
Mécanisme D'action
The exact mechanism of action of 3-(3,4-Dichlorophenoxyl)propan-1-amine is not well-understood, although it is believed to act by binding to specific receptors in the body. It is thought to bind to the CB1 and CB2 receptors, which are involved in the regulation of pain, inflammation, and other physiological processes. In addition, this compound is also believed to interact with the 5-HT2A receptor, which is involved in the regulation of serotonin levels in the body.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-bacterial, and anti-tumor properties. In addition, this compound has been shown to have an effect on the nervous system, and can be used to study the effects of certain drugs on the body. Finally, this compound has been shown to have an effect on the immune system, and can be used to study the effects of certain toxins on the body.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 3-(3,4-Dichlorophenoxyl)propan-1-amine in lab experiments is that it is relatively easy to synthesize and is readily available. In addition, it is also relatively inexpensive and can be stored for long periods of time without significant degradation. The main limitation of this compound is that it is not very soluble in water, making it difficult to use in experiments that require the use of aqueous solutions.
Orientations Futures
The potential future directions for research using 3-(3,4-Dichlorophenoxyl)propan-1-amine include further investigation into its anti-inflammatory, anti-bacterial, and anti-tumor properties. In addition, further research could be done to investigate the effects of this compound on the nervous system, as well as the mechanisms of action of various drugs and toxins. Finally, further research could be done to investigate the effects of this compound on the immune system, as well as the mechanisms of action of various hormones.
Applications De Recherche Scientifique
3-(3,4-Dichlorophenoxyl)propan-1-amine has a wide range of applications in scientific research. It has been used to study the effects of certain drugs on the body, as well as to investigate the mechanisms of action of various drugs. In addition, this compound has been used to study the effects of certain toxins on the body, as well as to investigate the mechanisms of action of various toxins. It has also been used to study the effects of inflammation on the body, as well as to investigate the mechanisms of action of various anti-inflammatory drugs. Finally, this compound has been used to study the effects of certain hormones on the body, as well as to investigate the mechanisms of action of various hormones.
Propriétés
IUPAC Name |
3-(3,4-dichlorophenoxy)propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2NO/c10-8-3-2-7(6-9(8)11)13-5-1-4-12/h2-3,6H,1,4-5,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZFORTINBLQENE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCCCN)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl(1s,4s,5s)-5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B3108214.png)



![2,2-Dimethyl-4-oxobenzo[1,3]dioxin-5-yl triflate](/img/structure/B3108246.png)







![[2-(2,5-Dichloro-pyrimidin-4-ylamino)-phenyl]-oxo-acetic acid](/img/structure/B3108313.png)
